![molecular formula C21H19FN2O4 B2807564 1-[(4-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide CAS No. 868678-51-7](/img/structure/B2807564.png)
1-[(4-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide
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Description
Scientific Research Applications
Kinase Inhibitor Development
One significant area of research involving derivatives of the compound is the development of selective kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. Such compounds have shown promising results in preclinical models for treating cancers driven by the Met kinase pathway. One particular derivative demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration and has advanced into phase I clinical trials due to its excellent efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Synthetic Methodologies
Research has also focused on developing efficient synthetic methodologies for related compounds. For example, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a core moiety in potent dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonists, highlights the importance of these derivatives in synthesizing complex molecules with potential therapeutic applications (Hirokawa et al., 2000).
properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-14-5-10-19(27-2)18(12-14)23-20(25)17-4-3-11-24(21(17)26)28-13-15-6-8-16(22)9-7-15/h3-12H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRNPCKLXAVQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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